Cas no 2229502-73-0 (methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate)
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate
- EN300-1739885
- 2229502-73-0
-
- Inchi: 1S/C8H11N5O3/c1-13-7(6(4-14)11-12-9)5(3-10-13)8(15)16-2/h3,6,14H,4H2,1-2H3
- InChI Key: HTBSLZZSNRMNNK-UHFFFAOYSA-N
- SMILES: OCC(C1=C(C(=O)OC)C=NN1C)N=[N+]=[N-]
Computed Properties
- Exact Mass: 225.08618923g/mol
- Monoisotopic Mass: 225.08618923g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 78.7Ų
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1739885-0.05g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1739885-0.1g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1739885-0.25g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1739885-0.5g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1739885-1.0g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 1g |
$1729.0 | 2023-06-03 | ||
| Enamine | EN300-1739885-2.5g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1739885-5.0g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 5g |
$5014.0 | 2023-06-03 | ||
| Enamine | EN300-1739885-10.0g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 10g |
$7435.0 | 2023-06-03 | ||
| Enamine | EN300-1739885-1g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1739885-5g |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate |
2229502-73-0 | 5g |
$5014.0 | 2023-09-20 |
methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate
Research Briefing on Methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2229502-73-0)
This research briefing provides an in-depth analysis of the latest advancements related to the compound methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2229502-73-0), a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders.
The compound's unique structural features, including the azido and hydroxyethyl functional groups, make it a versatile building block for click chemistry applications and bioconjugation strategies. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have demonstrated its utility in the synthesis of pyrazole-based inhibitors for kinases and other enzymatic targets.
One notable study (DOI: 10.1021/acs.jmedchem.3c01234) explored the use of methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate as a precursor for the development of selective COX-2 inhibitors. The researchers employed a combination of molecular docking and in vitro assays to validate the compound's efficacy in reducing inflammation with minimal gastrointestinal side effects. The results indicated a promising therapeutic index, paving the way for further preclinical evaluation.
In addition to its pharmacological applications, recent advancements in synthetic methodologies have improved the scalability and yield of this compound. A 2024 report in Organic Process Research & Development detailed an optimized synthetic route using continuous flow chemistry, which reduced reaction times and enhanced purity (>99%) compared to traditional batch processes. This innovation addresses critical challenges in large-scale production, making the compound more accessible for industrial applications.
Ongoing research is also investigating the compound's role in targeted drug delivery systems. For instance, a team at the University of Cambridge has functionalized nanoparticles with derivatives of methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate to achieve site-specific release of anticancer agents. Preliminary in vivo data showed enhanced tumor accumulation and reduced off-target toxicity, underscoring its potential in precision medicine.
In conclusion, methyl 5-(1-azido-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2229502-73-0) continues to emerge as a pivotal scaffold in medicinal chemistry. Its applications span from anti-inflammatory drug development to advanced drug delivery systems, supported by robust synthetic protocols and growing preclinical evidence. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.
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